molecular formula C13H10BrFO B6383221 3-Bromo-5-(5-fluoro-2-methylphenyl)phenol CAS No. 1261900-32-6

3-Bromo-5-(5-fluoro-2-methylphenyl)phenol

Cat. No.: B6383221
CAS No.: 1261900-32-6
M. Wt: 281.12 g/mol
InChI Key: QTEWVKMLUZXDOH-UHFFFAOYSA-N
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Description

3-Bromo-5-(5-fluoro-2-methylphenyl)phenol is a brominated phenolic compound characterized by a central phenol ring substituted with a bromine atom at the 3-position and a 5-fluoro-2-methylphenyl group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. For example, 3-Bromo-5-(trifluoromethyl)phenol (CAS: 1025718-84-6) is synthesized from commercial precursors and used in medicinal chemistry .

Properties

IUPAC Name

3-bromo-5-(5-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c1-8-2-3-11(15)7-13(8)9-4-10(14)6-12(16)5-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEWVKMLUZXDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686381
Record name 5-Bromo-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-32-6
Record name 5-Bromo-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Bromo-5-(5-fluoro-2-methylphenyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

3-Bromo-5-(4-chlorophenyl)phenol (CAS: 1261957-95-2)

  • Molecular Formula : C₁₂H₈BrClO
  • Molecular Weight : 283.55 g/mol
  • Key Differences: Replaces the 5-fluoro-2-methylphenyl group with a 4-chlorophenyl moiety. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to fluorine.

3-Bromo-5-phenylphenol (CAS: 136649-31-5)

  • Molecular Formula : C₁₂H₉BrO
  • Molecular Weight : 249.1 g/mol
  • Key Differences : Lacks the fluorine and methyl substituents, reducing steric hindrance and electronic withdrawal effects. Simpler structure may favor synthetic accessibility but limit biological activity .

3-Bromo-5-(trifluoromethyl)phenol (CAS: 1025718-84-6)

  • Molecular Formula : C₇H₄BrF₃O
  • Molecular Weight : 241.01 g/mol
  • Key Differences : Features a trifluoromethyl group instead of the 5-fluoro-2-methylphenyl group. The strong electron-withdrawing nature of CF₃ significantly lowers pKa and enhances metabolic stability, making it valuable in drug development (e.g., BI-3231, a HSD17B13 inhibitor) .

Marine Bromophenols with Hydroxyl and Sulfonyl Groups

3-Bromo-5-(hydroxymethyl)benzene-1,2-diol

  • Source: Isolated from red algae (e.g., Vertebrata lanosa).
  • Key Differences: Contains a dihydroxyphenyl backbone with a hydroxymethyl group. The polar hydroxyl groups increase water solubility, contrasting with the lipophilic 5-fluoro-2-methylphenyl substituent in the target compound. Marine bromophenols often exhibit antioxidant and antimicrobial activities .

4,7-Disulfolanosol

  • Source : Found in Vertebrata species.
  • Key Differences: Sulfate esters enhance solubility and bioavailability in marine environments. Such derivatives are rare in synthetic bromophenols but critical for ecological interactions in algae .

Functionalized Derivatives in Medicinal Chemistry

(5-Bromo-2-ethoxy-3-fluorophenyl)methanol (CAS: 1823949-60-5)

  • Molecular Formula : C₉H₉BrFO₂
  • Key Differences : Incorporates an ethoxy group and a hydroxymethyl side chain. The ethoxy group may improve metabolic resistance compared to methyl substituents, while the alcohol moiety enables conjugation in prodrug designs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
3-Bromo-5-(5-fluoro-2-methylphenyl)phenol C₁₃H₁₀BrFO 283.1 (estimated) 3-Br, 5-(5-F-2-MePh) Synthetic/Pharmaceuticals (hypothetical)
3-Bromo-5-(4-chlorophenyl)phenol C₁₂H₈BrClO 283.55 3-Br, 5-(4-ClPh) Discontinued commercial product
3-Bromo-5-phenylphenol C₁₂H₉BrO 249.1 3-Br, 5-Ph Lab-scale synthesis
3-Bromo-5-(trifluoromethyl)phenol C₇H₄BrF₃O 241.01 3-Br, 5-CF₃ Drug intermediate (e.g., BI-3231)
3-Bromo-5-(hydroxymethyl)benzene-1,2-diol C₇H₆BrO₃ 233.03 3-Br, 5-CH₂OH, 1,2-diOH Marine algae (Vertebrata lanosa)

Key Research Findings

  • Biological Relevance: Marine bromophenols with hydroxyl/sulfonyl groups highlight ecological adaptability, whereas synthetic analogues prioritize metabolic stability and lipophilicity .
  • Synthetic Challenges: Commercial discontinuation of compounds like 3-Bromo-5-(4-chlorophenyl)phenol underscores the need for robust synthetic routes for complex bromophenols .

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